molecular formula C12H15FN2O4 B2432337 Methyl 4-((tert-butoxycarbonyl)amino)-5-fluoropicolinate CAS No. 1956324-93-8

Methyl 4-((tert-butoxycarbonyl)amino)-5-fluoropicolinate

Cat. No. B2432337
CAS RN: 1956324-93-8
M. Wt: 270.26
InChI Key: NLBHLHFRNYSHOE-UHFFFAOYSA-N
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Description

Methyl 4-((tert-butoxycarbonyl)amino)butanoate is a compound that has a molecular weight of 217.27 . It’s a solid or semi-solid or liquid substance that should be stored in a dry place at 2-8°C . The compound is used in the preparation of substituted straight chain spiro derivatives as menin/MLL protein/protein interaction inhibitors useful for treating diseases .


Synthesis Analysis

The synthesis of similar compounds often involves the use of tert-butoxycarbonyl (Boc) as the α-amino protecting group . This can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .


Molecular Structure Analysis

The InChI code for Methyl 4-((tert-butoxycarbonyl)amino)butanoate is 1S/C10H19NO4/c1-10(2,3)15-9(13)11-7-5-6-8(12)14-4/h5-7H2,1-4H3,(H,11,13) .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve the use of amino acid ionic liquids (AAILs) for organic synthesis . Care should be taken due to their multiple reactive groups .


Physical And Chemical Properties Analysis

Methyl 4-((tert-butoxycarbonyl)amino)butanoate is a solid or semi-solid or liquid substance . It should be stored in a dry place at 2-8°C .

Scientific Research Applications

Chemical Synthesis and Applications

  • Chemical Synthesis and Derivative Formation : This compound has been explored in the field of chemical synthesis, particularly in the formation of various derivatives and intermediates. For example, Berger and Kerly (1993) investigated the cyclization of N-tert-butoxycarbonyl-2-(3,3-dimethylallyl)anilines, leading to the formation of N-tert-butoxycarbonyl-5-chloro-2,2-dimethyl-1,2,3,4-tetrahydroquinoline and N-tert-butoxycarbonyl-8-fluoro-2,2-dimethyl-1,2,3,4-tetrahydroquinoline, showcasing the compound's utility in synthesizing complex structures (Berger & Kerly, 1993).

  • Precursor in Synthesis of Amino Acids and Peptides : The compound has been used as a precursor in the synthesis of amino acids and peptides. For instance, Nevalainen and Koskinen (2001) demonstrated its role in synthesizing a precursor of trans-4-methylproline, highlighting its application in peptide chemistry (Nevalainen & Koskinen, 2001).

  • Large-Scale Preparation from L-Aspartic Acid : Yoshida et al. (1996) described a large-scale preparation of a compound from L-aspartic acid, indicating its significance in large-scale organic synthesis (Yoshida et al., 1996).

  • Catalytic Synthesis and Enantioselective Reactions : The compound has been used in catalytic synthesis and enantioselective reactions. For instance, Magata et al. (2017) explored its synthesis with high optical purity via a palladium-catalyzed reaction, pointing to its role in producing enantiomerically pure compounds (Magata et al., 2017).

  • Protecting Group in Polymer Chemistry : Gormanns and Ritter (1993) investigated the use of a related compound as a modified tert-butoxycarbonyl-type amino-protecting group in polymer chemistry, showcasing its application in material science (Gormanns & Ritter, 1993).

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for this compound could involve further exploration of its potential uses in the treatment of diseases, given its use in the preparation of substituted straight chain spiro derivatives as menin/MLL protein/protein interaction inhibitors .

properties

IUPAC Name

methyl 5-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O4/c1-12(2,3)19-11(17)15-8-5-9(10(16)18-4)14-6-7(8)13/h5-6H,1-4H3,(H,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLBHLHFRNYSHOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=NC=C1F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-((tert-butoxycarbonyl)amino)-5-fluoropicolinate

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